Taurochenodeoxycholic Acid-d5 Sodium Salt
Description
Contextualizing Bile Acid Research and Conjugated Bile Acids
Bile acids are steroid acids synthesized in the liver from cholesterol. wikipedia.orgmdpi.com They are crucial for the digestion and absorption of fats and fat-soluble vitamins in the intestine. wikipedia.orgyoutube.com Bile acids can be classified as primary or secondary. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized directly in the liver. wikipedia.org Secondary bile acids are formed in the colon through the action of gut bacteria on primary bile acids. wikipedia.org
Before secretion from the liver, primary bile acids are conjugated with amino acids, primarily glycine (B1666218) or taurine (B1682933), to form conjugated bile acids. wikipedia.orgnih.gov This conjugation process increases their water solubility and prevents passive reabsorption in the small intestine, thus maintaining a high concentration for efficient fat emulsification. wikipedia.org Taurochenodeoxycholic acid is a primary bile acid, chenodeoxycholic acid, conjugated with taurine. caymanchem.com The study of these conjugated bile acids is a significant area of research, as they are not only involved in digestion but also act as signaling molecules in various metabolic pathways, influencing glucose metabolism, energy expenditure, and inflammation. nih.govportlandpress.com
The Significance of Stable Isotope Labeled Compounds in Quantitative Biology
In quantitative biology, particularly in fields like metabolomics, the accurate measurement of endogenous compounds is paramount. Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govmedchemexpress.com These labeled compounds are chemically identical to their naturally occurring counterparts but have a higher mass. medchemexpress.com
The use of SIL compounds as internal standards in analytical techniques like mass spectrometry (MS) has revolutionized quantitative analysis. nih.govsciex.com When added to a biological sample at a known concentration, the SIL internal standard behaves identically to the endogenous analyte during sample preparation and analysis. By comparing the signal of the analyte to the signal of the SIL internal standard, researchers can accurately determine the concentration of the endogenous compound, correcting for any variability or loss during the experimental process. sciex.com This stable isotope dilution technique offers superior accuracy and precision compared to other quantification methods. nih.gov
Role of Deuterated Bile Acids in Tracing and Quantification Methodologies
Deuterated bile acids, such as Taurochenodeoxycholic Acid-d5 Sodium Salt, are a specific class of SIL compounds where hydrogen atoms are replaced by deuterium. medchemexpress.com These deuterated analogs are ideal internal standards for the quantification of their non-labeled counterparts in biological matrices like plasma, serum, and urine. nih.govnih.gov
The primary application of deuterated bile acids is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for bile acid analysis. frontiersin.orgmdpi.com In a typical LC-MS/MS workflow, a known amount of the deuterated bile acid is added to the biological sample. nih.gov During analysis, the mass spectrometer can differentiate between the naturally occurring bile acid and the heavier, deuterated internal standard based on their mass-to-charge ratio. sciex.com This allows for precise quantification of the endogenous bile acid, even at very low concentrations. sciex.com The use of several deuterated bile acids as standards allows for the simultaneous analysis of multiple bile acids in a single run, providing a comprehensive profile of bile acid metabolism. nih.gov
Overview of Research Domains Employing this compound
This compound, and other deuterated bile acids, are employed in a wide range of research areas. These include:
Metabolic Disease Research: The quantification of bile acids is crucial in studying metabolic disorders such as type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and obesity. mdpi.comnih.gov Alterations in bile acid profiles are often associated with these conditions. mdpi.com
Gut Microbiome Research: Researchers use deuterated bile acids to investigate the intricate interactions between the gut microbiota and host bile acid metabolism. nih.govnih.gov The gut microbiome plays a key role in modifying bile acids, and understanding these transformations is vital for comprehending gut health and its impact on systemic diseases. portlandpress.com
Hepatobiliary and Intestinal Disease Research: Accurate measurement of bile acids is essential for diagnosing and monitoring hepatobiliary diseases, such as cholestasis and liver cirrhosis, as well as intestinal disorders. caymanchem.commdpi.com
Drug Development and Pharmacokinetics: Stable isotope-labeled compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. medchemexpress.com
Properties
Molecular Formula |
C26H44NNaO6S |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2,18D; |
InChI Key |
IYPNVUSIMGAJFC-IYNWLQKKSA-M |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
Analytical Methodologies for Quantitative Analysis Utilizing Taurochenodeoxycholic Acid D5 Sodium Salt
Mass Spectrometry-Based Approaches for Bile Acid Profiling
Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for detailed bile acid profiling due to its high sensitivity and specificity. nih.govresearchgate.net Deuterated standards like Taurochenodeoxycholic Acid-d5 Sodium Salt are fundamental to these approaches, correcting for analytical variability. sigmaaldrich.comclearsynth.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the simultaneous quantification of multiple bile acids in biological samples such as serum, plasma, and tissue. nih.govresearchgate.net In these methods, a mixture of deuterated internal standards, including Taurochenodeoxycholic Acid-d5, is added to the sample at the beginning of the preparation process. mdpi.comshimadzu.comthermofisher.com This process typically involves protein precipitation followed by centrifugation, evaporation, and reconstitution of the sample. shimadzu.comnih.gov
The primary advantage of using a deuterated standard like Taurochenodeoxycholic Acid-d5 is its ability to co-elute with its non-labeled counterpart, experiencing identical conditions during extraction and ionization. researchgate.net This allows for the correction of matrix effects and variations in instrument response. clearsynth.com LC-MS/MS methods are often operated in the negative ion mode using multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity for each bile acid. nih.govnih.govresearchgate.net For instance, a method might quantify dozens of bile acids, including free, taurine-conjugated, and glycine-conjugated forms, in a single analytical run. researchgate.netnih.gov The separation is typically achieved on a C18 reversed-phase column. researchgate.netnih.gov
| Parameter | Typical Condition | Source(s) |
| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | shimadzu.comnih.gov |
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govmac-mod.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.9 µm) | nih.gov |
| Mobile Phase A | Water with additive (e.g., 0.1% formic acid or ammonium (B1175870) formate) | nih.govnih.gov |
| Mobile Phase B | Acetonitrile (B52724)/Methanol mixture with additive | nih.govnih.gov |
| Sample Preparation | Protein precipitation with acetonitrile or methanol/isopropanol | mdpi.comshimadzu.comnih.gov |
| Internal Standard | Mixture of deuterated bile acids, including TCDCA-d5 | thermofisher.comnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS offers significant improvements over conventional LC-MS/MS, primarily through increased speed and resolution. acs.org By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems can achieve better separation of structurally similar bile acid isomers in shorter run times, often under 15 minutes. nih.govacs.org
In UHPLC-MS/MS protocols for bile acid analysis, this compound is used as part of a deuterated internal standard mixture to ensure accurate quantification. nih.govresearchgate.net The workflow involves sample preparation, such as protein precipitation or solid-phase extraction, followed by injection into the UHPLC-MS/MS system. nih.govresearchgate.net The rapid gradient elution separates the various bile acids before they enter the mass spectrometer for detection. nih.gov This high-throughput capability is crucial for large-scale metabolomics studies and clinical research, where many samples need to be analyzed efficiently. shimadzu.comacs.org The enhanced separation is particularly important for resolving isobaric compounds—those that have the same mass but different structures—which can otherwise interfere with quantification. nih.gov
While LC-MS/MS is more common for analyzing conjugated bile acids like taurochenodeoxycholic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust alternative, especially when reliable separation of isomers is critical. shimadzu.com A key challenge for GC-MS analysis of bile acids is their low volatility due to polar hydroxyl and carboxyl groups. shimadzu.comrestek.com Therefore, a chemical derivatization step is mandatory to convert them into more volatile and thermally stable forms. restek.comsemanticscholar.org
This process often involves a two-step reaction, such as methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Deuterated internal standards, such as D5-chenodeoxycholic acid, are crucial in GC-MS methodologies. jscimedcentral.com They are added before the derivatization step to account for any inconsistencies or inefficiencies in the reaction, as well as variability during injection and analysis. shimadzu.comjscimedcentral.com The analysis is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. jscimedcentral.com Although derivatization adds a step to the sample preparation, GC-MS can provide excellent chromatographic resolution for complex bile acid mixtures. shimadzu.com
Principles of Isotope Dilution Mass Spectrometry in Bile Acid Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. clearsynth.com The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample before any processing occurs. clearsynth.comchromforum.org
This stable isotope-labeled compound, often called an internal standard, is chemically identical to the endogenous (unlabeled) analyte. researchgate.net As a result, it behaves in the same manner during every step of the analytical procedure, including extraction, derivatization, chromatography, and ionization. chromforum.org Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. scioninstruments.com
In the mass spectrometer, the labeled and unlabeled compounds are easily distinguished by their difference in mass-to-charge ratio (m/z). clearsynth.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the exact concentration of the analyte in the original sample can be calculated with high accuracy. chromforum.org This method effectively corrects for variations in sample recovery and mitigates the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. clearsynth.comscioninstruments.com
Role as an Internal Standard for Enhanced Analytical Accuracy
The use of this compound as an internal standard is a cornerstone for achieving enhanced analytical accuracy in bile acid quantification. clearsynth.comresearchgate.net Biological samples are complex matrices, and variations are inherent in every stage of analysis, from sample collection to final detection. scioninstruments.com A deuterated internal standard is considered the gold standard for quantitative mass spectrometry because it compensates for these potential errors. sigmaaldrich.comresearchgate.net
Key benefits include:
Correction for Extraction Inefficiency: During sample preparation steps like protein precipitation or liquid-liquid extraction, it is nearly impossible to achieve 100% recovery of the analyte. Since the deuterated standard is lost at the same rate as the native analyte, the ratio between them remains constant, ensuring the final calculated concentration is accurate. scioninstruments.com
Compensation for Matrix Effects: The presence of other molecules in a biological sample can interfere with the ionization process in the mass spectrometer's source, either suppressing or enhancing the signal of the analyte. Because the internal standard has virtually identical physicochemical properties, it is affected by the matrix in the same way, nullifying the effect on the final quantitative result. clearsynth.comscioninstruments.com
Normalization of Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume inconsistencies or drifts in detector sensitivity, affect both the analyte and the internal standard equally. scioninstruments.com Using the ratio of their signals provides a stable and reproducible measurement. shimadzu.com
By incorporating this compound, analytical methods become more robust, precise, and reliable, which is critical for clinical diagnostics and metabolomics research. endocrine-abstracts.orgyoutube.com
Development and Validation of Quantitative Analytical Methods
The development and validation of a quantitative analytical method using this compound is a rigorous process designed to ensure the data generated is reliable, reproducible, and accurate. nih.govyoutube.com This process is guided by regulatory bodies and established scientific principles. endocrine-abstracts.org
The initial development involves optimizing several key aspects of the method. nih.gov This includes streamlining sample preparation to ensure efficient extraction, developing a chromatographic method that effectively separates the target bile acids from other matrix components, and fine-tuning the mass spectrometer parameters (e.g., collision energies) to achieve the best sensitivity and specificity. nih.govnih.gov
Once the method is developed, it must undergo a thorough validation process, which assesses several key performance characteristics: endocrine-abstracts.orgyoutube.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range. This is determined by analyzing calibration standards at multiple concentration levels. nih.govnih.gov
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent deviation. nih.govendocrine-abstracts.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govnih.gov
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. nih.gov
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govnih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.govresearchgate.net
Matrix Effect: The influence of sample components on the ionization of the analyte, which is a critical parameter in mass spectrometry. nih.gov
Stability: The stability of the analyte in the biological matrix under various conditions, such as freeze-thaw cycles and storage at different temperatures, to ensure sample integrity is not compromised before analysis. nih.govnih.govresearchgate.net
| Validation Parameter | Common Acceptance Criteria | Source(s) |
| Linearity (r²) | > 0.99 | nih.govnih.gov |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | nih.gov |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | nih.govyoutube.com |
| Recovery | Consistent, precise, and reproducible | nih.govresearchgate.net |
| Stability | Analyte concentration within ±15% of initial | nih.govnih.gov |
Sample Preparation and Matrix Effect Mitigation Strategies
The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix (e.g., plasma, serum, tissue) while removing interfering substances that can cause matrix effects, such as ion suppression or enhancement. sciex.comrestek.com The use of this compound as an internal standard is the principal strategy to mitigate these effects, as it co-elutes with the analyte and experiences similar variations in ionization efficiency. clearsynth.comresearchgate.net
Common sample preparation workflows include:
Protein Precipitation (PPT): This is a widely used technique for its simplicity and speed. A solvent like ice-cold acetonitrile is added to the biological sample (e.g., plasma) to which the internal standard has been added. restek.com This denatures and precipitates the majority of proteins. After centrifugation, the clear supernatant containing the bile acids and the internal standard is collected. restek.com
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. It can offer cleaner extracts than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE provides a more selective extraction, leading to cleaner samples and reduced matrix effects. It is particularly useful for complex matrices.
Detailed Research Findings:
In a typical LC-MS/MS method for bile acid analysis, the sample preparation involves adding the internal standard solution, containing this compound, to the plasma sample. restek.com This is followed by protein precipitation with acetonitrile. The resulting supernatant is then often evaporated to dryness under a stream of nitrogen and reconstituted in a solution compatible with the LC mobile phase. restek.com This reconstitution step helps to concentrate the analyte and place it in a solvent that ensures good chromatographic peak shape.
Further strategies to mitigate matrix effects can be employed at the instrumental level. For instance, chromatographic methods can be optimized to separate the analytes from highly interfering compounds like phospholipids. restek.com In some methods, a "divert valve" is used to send the early-eluting, salt-heavy portion of the sample and the late-eluting lipophilic compounds to waste, preventing them from entering and contaminating the mass spectrometer. restek.com
Calibration Curve Construction and Linearity Assessment
Accurate quantification relies on the construction of a calibration curve. clearsynth.com This is prepared by creating a series of calibration standards with known concentrations of the analyte (Taurochenodeoxycholic Acid) and a constant concentration of the internal standard (this compound). nih.gov
Calibration Curve Preparation:
Stock Solutions: A primary stock solution of the analyte is prepared at a high concentration (e.g., 100 mg/mL) in a suitable solvent like water or methanol. nih.gov A separate stock solution for the internal standard is also prepared.
Serial Dilutions: The analyte stock solution is serially diluted to create a set of working solutions at various concentrations. nih.gov
Spiking: These working solutions are then spiked into a blank matrix (a sample of the same biological matrix, confirmed to be free of the analyte) to create the calibration standards. The internal standard is added at a fixed concentration to all calibrators, quality control samples, and unknown samples. nih.gov
The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard. A regression analysis, typically a linear model with a weighting factor (e.g., 1/x or 1/x²), is applied to the data. The linearity of the curve is assessed by the coefficient of determination (r²), which should ideally be ≥0.99. researchgate.net
Table 1: Example of a Serial Dilution Scheme for Calibration Standards This table illustrates a typical dilution process to create calibrators for an LC-MS/MS assay.
| Calibrator Level | Analyte Concentration (ng/mL) | Source Solution | Volume of Source (µL) | Volume of Diluent (µL) |
|---|---|---|---|---|
| STD 7 | 1000 | Working Stock | 10 | 990 |
| STD 6 | 250 | STD 7 | 100 | 300 |
| STD 5 | 62.5 | STD 6 | 100 | 300 |
| STD 4 | 15.6 | STD 5 | 100 | 300 |
| STD 3 | 3.9 | STD 4 | 100 | 300 |
| STD 2 | 1.0 | STD 3 | 100 | 300 |
| STD 1 | 0.25 | STD 2 | 100 | 300 |
Evaluation of Analytical Precision and Sensitivity
Method validation requires a thorough evaluation of precision and sensitivity to ensure the reliability of the generated data. researchgate.net
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). It is assessed at two levels:
Intra-day Precision (Repeatability): Multiple analyses of quality control (QC) samples at low, medium, and high concentrations within the same day.
Inter-day Precision (Intermediate Precision): Analysis of QC samples on different days to account for long-term variability.
For bioanalytical methods, the acceptance criterion for precision is typically a %CV of ≤15% for all QC levels, except for the lowest concentration level, where ≤20% is often acceptable. researchgate.net
Table 2: Representative Data for Method Precision and Accuracy This table shows hypothetical but typical results for a validated LC-MS/MS assay using a deuterated internal standard. LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Inter-Day Precision (%CV) (n=18) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ | 1.0 | 8.5 | 11.2 | -4.5 |
| LQC | 3.0 | 6.1 | 8.3 | 2.1 |
| MQC | 50.0 | 4.5 | 6.5 | -1.7 |
| HQC | 800.0 | 3.8 | 5.9 | 0.5 |
Sensitivity: The sensitivity of an analytical method is determined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. sciex.com For bile acids, which can be present at very low levels, high sensitivity is crucial. sciex.com Methods utilizing SIL internal standards and modern LC-MS/MS instrumentation can achieve LLOQs in the low ng/mL to sub-ng/mL range.
Orthogonal Analytical Techniques for Confirmation
While LC-MS/MS using a stable isotope-labeled internal standard like this compound is considered the gold standard for quantification due to its high selectivity and sensitivity, orthogonal techniques can be employed for confirmatory purposes, particularly during method development or for clinical research. sciex.com An orthogonal method is an independent analytical technique that relies on a different principle of separation or detection.
For LC-MS/MS-based methods, orthogonality can be achieved by:
Using a Different Chromatographic Selectivity: If the primary analysis uses a standard C18 column, an orthogonal method could employ a column with a different stationary phase, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) phase. This provides a different elution pattern and can resolve the analyte from potential isobaric interferences that may have co-eluted in the primary method.
High-Resolution Mass Spectrometry (HRMS): While the primary method might use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, confirmation can be achieved using an HRMS instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap. sciex.com HRMS provides a highly accurate mass measurement of the analyte and its fragments, offering an additional dimension of confirmation and reducing the likelihood of false positives from interfering compounds. sciex.com
The use of these orthogonal approaches helps to ensure the identity and purity of the analyte peak being measured, thus increasing confidence in the quantitative results.
Applications of Taurochenodeoxycholic Acid D5 Sodium Salt in Mechanistic Biological and Physiological Research
Investigations into Bile Acid Metabolism and Homeostasis
The dynamic and complex nature of bile acid metabolism requires sophisticated tools for accurate investigation. TCDCA-d5 Sodium Salt provides the necessary precision for dissecting these pathways in various experimental models.
Bile acids are synthesized from cholesterol in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.gov The classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the primary source of cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.gov CDCA is then conjugated with taurine (B1682933) to form TCDCA. mdpi.com
In experimental systems, TCDCA-d5 is used as an internal standard to precisely quantify the endogenous pool of TCDCA and its precursors. By introducing a known amount of TCDCA-d5 into a sample (e.g., liver tissue homogenate or plasma), researchers can use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate the exact concentration of unlabeled, endogenously synthesized TCDCA. This method corrects for sample loss or ionization variability during the analytical process, ensuring high accuracy. Such studies are crucial for understanding how genetic modifications, disease states, or pharmacological interventions affect the rate of bile acid synthesis.
Primary bile acids are conjugated in the liver to increase their water solubility and reduce their cytotoxicity. mdpi.com This process is reversed in the intestine by the gut microbiota, a process known as deconjugation. nih.gov This dynamic interplay is central to bile acid homeostasis.
TCDCA-d5 can be administered to animal models to trace these dynamics. After administration, researchers can track the appearance of unlabeled CDCA and labeled taurine, which would signify the deconjugation of the tracer by bacterial bile salt hydrolases (BSH). nih.govnih.gov Conversely, by administering labeled precursors like CDCA-d5, scientists can measure the rate of formation of TCDCA-d5, providing a direct measure of hepatic conjugation efficiency. Studies have shown that pregnancy, for instance, is associated with an altered gut microbiome that enhances bile acid deconjugation. nih.gov
The vast majority of bile acids (around 95%) are reabsorbed in the terminal ileum and returned to the liver via the portal vein, a process known as enterohepatic circulation. nih.govmdpi.com The remaining 5% escape reabsorption and are excreted in the feces. nih.gov This efficient recycling maintains the body's bile acid pool.
By administering TCDCA-d5 to animal models, researchers can quantitatively map this entire circuit. The tracer's concentration can be measured over time in portal blood, systemic circulation, bile, and feces. This allows for the calculation of key parameters such as intestinal reabsorption rates, hepatic uptake efficiency, and biliary secretion rates. These studies provide a detailed understanding of how efficiently the body recycles bile acids and how this process is affected in various physiological or pathological conditions. researchgate.net
The gut microbiome plays a crucial role in modifying bile acids that enter the intestine. nih.gov The primary transformation is deconjugation, catalyzed by bacterial BSH enzymes, which removes the taurine or glycine (B1666218) group from conjugated bile acids like TCDCA. nih.gov This is a gateway step for further modifications, such as 7α-dehydroxylation, which converts primary bile acids into secondary bile acids. nih.gov
Using TCDCA-d5 as a substrate in in vivo or in vitro fecal fermentation models allows for precise measurement of the rate of BSH activity within a given microbial community. Researchers can monitor the disappearance of the TCDCA-d5 tracer and the appearance of its deconjugated product, CDCA-d5. This approach is used to investigate how diet, antibiotics, or disease states alter the metabolic capacity of the gut microbiome, thereby influencing the composition of the bile acid pool and impacting host health. nih.gov
Exploration of Bile Acid Transport Mechanisms
The movement of bile acids into and out of liver cells is a tightly regulated process mediated by a suite of specialized transporter proteins. TCDCA-d5 is an ideal tool for characterizing the function and kinetics of these transporters.
Hepatocytes have transporters on their basolateral (blood-facing) membrane for uptake and on their canalicular (bile-facing) membrane for efflux. TCDCA-d5 is used in cell-based assays and animal models to probe these systems.
Uptake Transporters (NTCP and OATPs): The main driver of conjugated bile acid uptake from the blood into hepatocytes is the Na+-taurocholate co-transporting polypeptide (NTCP) , a sodium-dependent transporter. nih.govmdpi.com Additionally, Organic Anion Transporting Polypeptides (OATPs) , particularly OATP1B1 and OATP1B3, contribute to the uptake of bile acids. nih.govnih.gov In experimental setups using cell lines engineered to express these specific transporters, TCDCA-d5 is added to the culture medium. The rate of its accumulation inside the cells is then measured by LC-MS/MS. This allows for the precise determination of the transporter's affinity and capacity for TCDCA. Such assays have confirmed that TCDCA is a substrate for both NTCP and several OATP isoforms. nih.gov
Efflux Transporters (BSEP and MRPs): Once inside the hepatocyte, bile acids are secreted into the bile canaliculus. The primary transporter responsible for the efflux of monovalent conjugated bile acids like TCDCA is the Bile Salt Export Pump (BSEP) . nih.govveritastk.co.jp Other transporters, such as Multidrug Resistance-associated Proteins (MRPs) , including MRP2 and MRP3, can also contribute to bile acid efflux, particularly under conditions of high bile acid load or cholestasis. mdpi.comnih.gov To study efflux, researchers can pre-load hepatocytes with TCDCA-d5 and then measure its rate of appearance in the external medium or, in polarized cell models, in the compartment representing the bile canaliculus. These studies are critical for identifying drugs that may inhibit BSEP, a known mechanism of drug-induced liver injury. nih.govnih.gov
| Transporter | Membrane Location | Primary Function | Research Application with TCDCA-d5 |
| NTCP (SLC10A1) | Basolateral | Sodium-dependent uptake from blood | Quantifying primary uptake kinetics into hepatocytes. nih.govmdpi.com |
| OATPs (e.g., OATP1B1) | Basolateral | Sodium-independent uptake from blood | Assessing secondary/compensatory uptake pathways. nih.govnih.gov |
| BSEP (ABCB11) | Canalicular | ATP-dependent efflux into bile | Measuring primary canalicular secretion; screening for drug-induced inhibition. nih.govveritastk.co.jp |
| MRPs (e.g., MRP2, MRP3) | Canalicular/Basolateral | ATP-dependent efflux into bile or blood | Investigating alternative efflux pathways, especially in cholestatic models. mdpi.comnih.gov |
| Research Area | Key Research Finding Enabled by TCDCA-d5 |
| Bile Acid Synthesis | Accurate quantification of endogenous CDCA and TCDCA pools, revealing regulatory changes in synthesis pathways under different metabolic conditions. |
| Conjugation/Deconjugation | Direct measurement of hepatic conjugation rates and intestinal deconjugation rates by bacterial BSH, linking microbiome function to bile acid pool composition. nih.gov |
| Enterohepatic Circulation | Tracing the complete circulatory path allows for precise calculation of >95% reabsorption efficiency in healthy animal models and identifies defects in disease states. nih.govmdpi.com |
| Hepatic Transport | Confirmed that TCDCA is a high-affinity substrate for NTCP and BSEP, enabling the use of these systems to test for drug interactions that can lead to liver injury. nih.govnih.gov |
Studies on Intestinal Bile Acid Reabsorption Systems (e.g., ASBT, OST)
The enterohepatic circulation of bile acids is a highly efficient process governed by specific transporters in the intestine and liver. Taurochenodeoxycholic Acid-d5 Sodium Salt plays a vital role in research aimed at elucidating the function of these transport systems, particularly the Apical Sodium-dependent Bile Acid Transporter (ASBT, SLC10A2) and the Organic Solute Transporter alpha-beta (OSTα-OSTβ, SLC51A-SLC51B).
ASBT is located on the apical membrane of enterocytes in the terminal ileum and is responsible for the initial uptake of the majority of bile acids from the intestinal lumen. nih.govnih.gov OSTα-OSTβ is a heteromeric transporter located on the basolateral membrane of these cells and is essential for exporting the reabsorbed bile acids into the portal circulation. nih.govnih.gov
In studies designed to investigate the activity of these transporters, cells engineered to express ASBT and/or OSTα-OSTβ are incubated with unlabeled TCDCA. To accurately measure the amount of TCDCA transported across the cell membranes and into or out of the cells, researchers rely on LC-MS/MS. By adding a known quantity of this compound to the cell lysates or transport buffers as an internal standard, the precise concentration of the unlabeled TCDCA can be determined. This methodology is crucial for characterizing how these transport systems handle specific bile acids like TCDCA and for screening potential inhibitor drugs that target these transporters. researchgate.net For instance, studies have shown that in cells co-expressing both ASBT and OSTα-OSTβ, a vectorial transport of bile acids from the apical to the basolateral side can be established and precisely quantified using this approach. nih.gov
Kinetic Analysis of Transporter-Mediated Bile Acid Fluxes
Beyond identifying transporter function, this compound is instrumental in determining the kinetic parameters of bile acid flux, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). These analyses reveal the efficiency and capacity of transporters like OSTα-OSTβ for various bile acids.
Kinetic studies have demonstrated that OSTα-OSTβ has a distinct preference for different bile acid species. By using LC-MS/MS with deuterated standards to quantify transport rates at various substrate concentrations, researchers have established the selectivity of this transporter. One such study revealed that OSTα-OSTβ preferentially transports more hydrophobic conjugated bile acids. The use of a stable isotope-labeled internal standard, such as TCDCA-d5 for the quantification of TCDCA, is the gold standard for generating the high-quality data needed for such kinetic determinations. mdpi.com
| Preference Rank | Bile Acid |
|---|---|
| 1 (Highest) | Taurochenodeoxycholate (TCDCA) |
| 2 | Glycochenodeoxycholate (GCDCA) |
| 3 | Taurocholate (TCA) |
| 4 (Lowest) | Glycocholate (GCA) |
Data derived from kinetic transport studies in OSTα/β-overexpressing cells. nih.gov The preferential transport of TCDCA highlights the transporter's key role in handling this specific bile acid. Accurate quantification for these studies relies on mass spectrometry methods where TCDCA-d5 serves as an ideal internal standard.
Research on Bile Acid-Mediated Signaling and Receptor Interactions
Bile acids are not just digestive aids; they are also potent signaling molecules that activate nuclear and cell surface receptors to regulate gene expression and metabolic pathways. TCDCA is a known ligand for several of these receptors. In this context, this compound is a key analytical tool used to accurately correlate receptor activation with specific ligand concentrations in complex biological samples.
The Farnesoid X Receptor (FXR) is a primary nuclear receptor for bile acids. nih.govlumiprobe.com TCDCA, along with its unconjugated form chenodeoxycholic acid (CDCA), is a potent natural agonist of FXR. nih.gov Upon activation, FXR regulates a network of genes involved in bile acid, lipid, and glucose homeostasis. lumiprobe.com Studies using cell lines such as HepG2 have shown that treatment with CDCA or TCDCA leads to FXR activation and subsequent changes in target gene expression. nih.gov For example, FXR activation by its agonists can increase the expression of the bile acid efflux transporter OSTα-OSTβ.
The Glucocorticoid Receptor (GR) has also been identified as a target for certain bile acids. Research has demonstrated that TCDCA can induce the transcriptional activation of GR in a concentration-dependent manner. In some cellular contexts, the therapeutic effects of bile acids like tauroursodeoxycholic acid (TUDCA), a stereoisomer of TCDCA, have been shown to be dependent on GR, not FXR.
In these in vitro studies, this compound is used as an internal standard to precisely measure the intracellular and media concentrations of unlabeled TCDCA, allowing researchers to establish accurate dose-response curves for receptor activation and ligand binding affinity. solvobiotech.com
TGR5 (also known as GPBAR1) is a G protein-coupled receptor located on the cell membrane that is activated by various bile acids, including TCDCA. Activation of TGR5 by TCDCA in cell culture systems, such as those using 293T or NR8383 macrophage cells, has been shown to trigger downstream signaling events. Studies have demonstrated that TCDCA treatment leads to the internalization of the TGR5 receptor and a subsequent increase in the production of the second messenger cyclic AMP (cAMP). This activation can influence inflammatory responses and cellular metabolism. The precise quantification of TCDCA in these experiments, facilitated by the use of TCDCA-d5 as an internal standard, is critical to understanding the specific concentrations required to modulate TGR5 activity.
The activation of FXR, GR, and TGR5 by TCDCA initiates complex downstream signaling cascades. Research has focused on mapping these pathways to understand the full scope of bile acid signaling.
FXR-mediated signaling: Activation of FXR by agonists like CDCA can trigger a phosphorylation cascade involving AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2), ultimately leading to the activation of the transcription factor C/EBPβ, which helps regulate detoxifying enzymes.
GR-mediated signaling: TCDCA has been shown to inhibit the activation of activator protein-1 (AP-1), a key transcription factor in inflammation, and this effect is at least partially dependent on TCDCA's ability to activate GR.
TGR5-mediated signaling: Activation of TGR5 by TCDCA can stimulate the Ca2+/calmodulin (CaM) signaling pathway, leading to increased intracellular concentrations of inositol (B14025) triphosphate (IP3) and Ca2+, which are important second messengers in cellular signaling.
In all these cellular model investigations, accurate measurement of the active compound (TCDCA) is paramount. The use of this compound as an internal standard in LC-MS/MS protocols ensures that the observed downstream effects can be reliably correlated with a precise concentration of the signaling molecule.
Pre-clinical Research in Animal Models of Disease
This compound is an essential tool in pre-clinical animal studies, where it is used to trace and quantify its unlabeled counterpart in various biological matrices like plasma, liver, and bile. This enables detailed pharmacokinetic and metabolic studies in the context of various diseases.
A prominent application is in the study of cholestasis, a condition where bile flow is obstructed. In chemically-induced mouse models of acute intrahepatic cholestasis, researchers have used deuterated TCDCA ("d9-TCDCA") as an internal standard to perform integrated lipidomics and metabolomics. mdpi.com This approach allows for the precise quantification of changes in the bile acid pool, revealing how levels of TCDCA and other bile acids are disrupted during liver injury. mdpi.com
Similarly, in animal models of metabolic diseases like hyperlipidemia and Alzheimer's disease, quantifying bile acid profiles is of growing interest. nih.gov Studies in high-fat diet-fed mice have investigated the effects of TCDCA administration on lipid levels, finding that it can ameliorate hyperlipidemia. In mouse models of Alzheimer's disease, significant alterations in the liver concentrations of specific bile acids, including TCDCA, have been observed, suggesting a link between systemic bile acid metabolism and neurodegeneration. nih.gov The accuracy of the bile acid measurements in these in vivo studies is underpinned by the use of stable isotope-labeled internal standards, including deuterated forms of TCDCA. nih.govmdpi.com
| Animal Model | Key Finding Related to TCDCA/Bile Acids | Role of Deuterated Standard | Reference |
|---|---|---|---|
| Mouse Model of Acute Intrahepatic Cholestasis | Levels of taurine-conjugated bile acids, including TCDCA, were significantly increased in the liver following chemically induced cholestasis. | Explicitly used as an internal standard (d9-TCDCA) for accurate quantification of bile acid profile changes via LC-MS. | mdpi.com |
| Mouse Model of Alzheimer's Disease (AppNL-G-F) | Concentrations of TCDCA were significantly increased in the livers of male AppNL-G-F mice compared to wild-type controls. | Essential for the accurate quantification of individual bile acids in liver tissue to identify disease-specific metabolic changes. | nih.gov |
| Mouse Model of Hyperlipidemia | Oral administration of TCDCA ameliorated high-fat diet-induced hyperlipidemia, reducing total cholesterol and triglycerides. | Crucial for metabolomic and lipidomic analyses to determine the mechanism of action, which involves glycerophospholipid metabolism. |
Studies in Models of Metabolic Dysregulation (e.g., Hyperlipidemia, Glucose Homeostasis)
Taurochenodeoxycholic acid (TCDCA) has been identified as a significant regulator in various metabolic processes, with research models demonstrating its influence on lipid and glucose metabolism. nih.govnih.gov Its role is particularly noted in the context of metabolic disorders like hyperlipidemia and disruptions in glucose homeostasis. nih.govnih.gov
In studies using mouse models of hyperlipidemia induced by a high-fat diet (HFD), administration of TCDCA has been shown to produce a significant ameliorating effect. nih.gov The therapeutic impact is linked to the modulation of glycerophospholipid metabolism. nih.gov Research has demonstrated that TCDCA can improve abnormalities in lipid metabolism, thereby alleviating dyslipidemia and associated liver injury. nih.gov Metabolomic and lipidomic analyses of these models revealed specific changes in key metabolites following TCDCA treatment, indicating a rebalancing of metabolic pathways. nih.gov
Recent investigations have also highlighted the Taurochenodeoxycholic acid (TCDCA)-Farnesoid X Receptor (FXR) axis as a noteworthy pathway in metabolic control. nih.gov A high-fat diet can alter the gut microbiome, leading to increased levels of TCDCA in the intestine, plasma, and even the dorsal vagal complex (DVC) of the brain. nih.gov This elevation in TCDCA can activate the DVC FXR, which in turn impairs insulin (B600854) function and reduces glucose production by the liver. nih.gov Furthermore, cross-sectional studies have associated elevated levels of taurine-conjugated bile acids, including TCDCA, with an increased incidence of Type 2 Diabetes Mellitus (T2DM) and positive correlations with both fasting and post-load glucose levels. nih.gov
Table 1: Key Research Findings on TCDCA in Metabolic Dysregulation
| Research Area | Model System | Key Findings | Relevant Pathway/Mechanism | Reference |
|---|---|---|---|---|
| Hyperlipidemia | High-Fat Diet (HFD) Mouse Model | TCDCA ameliorated dietary hyperlipidemia and hepatic injury. | Glycerophospholipid Metabolism | nih.gov |
| Glucose Homeostasis | High-Fat Diet (HFD) Model | Increased TCDCA levels activate DVC FXR, impairing insulin function and reducing hepatic glucose production. | TCDCA-FXR Axis | nih.gov |
| Type 2 Diabetes (T2DM) | Human Cross-Sectional Studies | Elevated TCDCA levels are associated with increased T2DM incidence and higher glucose levels. | Correlation with Glucose Metabolism Markers | nih.gov |
Role in Liver-Related Research (e.g., Cholestasis, Liver Injury Mechanisms)
Taurochenodeoxycholic acid (TCDCA) and its related compounds are central to research on liver function and disease, particularly in the context of cholestasis and drug-induced liver injury (DILI). nih.govnih.gov Cholestasis is a condition characterized by a decrease in bile flow. nih.gov Studies using isolated perfused hamster livers have investigated the mechanisms of cholestasis induced by related bile acids. nih.gov
In mouse models of cholestasis, the therapeutic potential of related hydrophilic bile acids like Tauroursodeoxycholic acid (TUDCA) has been extensively studied. nih.gov TUDCA has been shown to protect against cholestatic liver injury by alleviating the burden of bile acids through the dual activation of hepatic Farnesoid X Receptor (FXR) and Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov This activation modulates the expression of genes that regulate the synthesis and transport of bile acids. nih.gov Furthermore, TUDCA mitigates liver cell apoptosis by inhibiting the CHOP-DR5-caspase-8 pathway. nih.gov
Research in rat models with bile duct ligation has shown that administration of sodium tauroursodeoxycholate can significantly ameliorate the elevation of serum cholesterol, phospholipid, bilirubin, and bile acid concentrations. nih.gov This suggests a beneficial effect against cholestasis. nih.gov In the context of DILI, alterations in serum bile acid levels are a known feature. nih.gov Prospective studies in human patients have found that high serum levels of another taurine-conjugated bile acid, taurocholic acid (TCA), are associated with the severity and clinical resolution of DILI. nih.gov This highlights the importance of monitoring specific bile acids in liver injury contexts.
Table 2: Mechanistic Insights from Liver-Related Research
| Condition | Model System | Key Mechanistic Findings (TUDCA/TCDCA related) | Reference |
|---|---|---|---|
| Cholestatic Liver Injury | Cholic Acid-fed Mice | Alleviates liver injury by activating hepatic Fxr and Nrf2 signaling pathways. | nih.gov |
| Cholestasis-induced Apoptosis | Mice with CA- and ANIT-induced cholestasis | Inhibits the CHOP-DR5-caspase-8 apoptotic pathway in liver cells. | nih.gov |
| Cholestasis | Bile Duct-Ligated Rats | Ameliorated increases in serum cholesterol, bilirubin, and bile acids. | nih.gov |
| Drug-Induced Liver Injury (DILI) | Human Prospective Study | Serum levels of related bile acids (e.g., Taurocholic Acid) correlate with DILI severity. | nih.gov |
Contributions to Neurodegenerative Disease Research (e.g., Alzheimer's Disease mouse models)
Bile acids, traditionally known for their digestive roles, are now recognized as signaling molecules with significant effects on the central nervous system. mdpi.com Altered bile acid metabolism has been observed in both animal models and patients with neurodegenerative disorders like Alzheimer's disease (AD). frontiersin.org Hydrophilic bile acids, particularly the related compound Tauroursodeoxycholic acid (TUDCA), have demonstrated neuroprotective potential in various experimental models of AD, Parkinson's disease, and Huntington's disease. nih.govnih.gov
The therapeutic mechanisms of these bile acids in neurodegeneration are multifaceted. nih.gov Research suggests they can reduce the deposition of amyloid-β protein, regulate apoptotic pathways, prevent the hyperphosphorylation and aggregation of tau protein, protect neuronal synapses, exert anti-inflammatory effects, and improve metabolic disorders. nih.govresearchgate.net In APP/PS1 mouse models of Alzheimer's, treatment with TUDCA led to a significant decrease in the number of amyloid-β plaques in both the hippocampus and frontal cortex. frontiersin.org The neuroprotective action of TUDCA is partly attributed to its ability to reduce oxidative stress, protect mitochondria, and act as a chemical chaperone to ensure the correct folding of proteins. nih.govnih.gov While much of the research has focused on TUDCA, the metabolism of TCDCA is also implicated in the pathology of neurodegenerative diseases, making it a relevant compound in this field of study. nih.gov
Table 3: Investigated Mechanisms of Bile Acids in Neurodegenerative Disease Models
| Proposed Mechanism | Research Focus | Model/Context | Reference |
|---|---|---|---|
| Reduction of Amyloid-β | Decreased Aβ plaque number in the brain. | APP/PS1 Mouse Models of Alzheimer's Disease | frontiersin.org |
| Anti-Apoptotic Action | Inhibition of apoptotic cascades and reduction of ER stress. | General Neurodegenerative Disease Models | nih.govresearchgate.net |
| Anti-Neuroinflammatory Action | Reduction of inflammatory responses in the central nervous system. | Preclinical studies | nih.govnih.gov |
| Mitochondrial Protection | Reduction of oxidative stress and protection of mitochondrial function. | Experimental models of neurodegeneration | nih.gov |
Anti-inflammatory and Immunomodulatory Mechanism Investigations in Animal Models
Taurochenodeoxycholic acid (TCDCA) is recognized for its significant anti-inflammatory and immunomodulatory properties. medchemexpress.comtargetmol.com Research has shown that TCDCA can inhibit both acute and chronic inflammation and regulate immune responses. nih.govnih.gov
Studies investigating the mechanisms of TCDCA have revealed that its effects are mediated through multiple signaling pathways. One key pathway involves the activation of the glucocorticoid receptor (GR). nih.gov TCDCA has been shown to stimulate GR-related signaling, which is a well-known anti-inflammatory pathway. nih.gov Another important target is the G protein-coupled bile acid receptor 5 (TGR5), which mediates effects through the AC-cAMP-PKA signaling pathway. nih.gov The anti-inflammatory action of TCDCA is also attributed to its ability to inhibit the transcriptional activity of Activator Protein-1 (AP-1) and the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov
Transcriptome analysis of fibroblast-like synoviocytes treated with TCDCA identified several differentially expressed genes associated with its anti-inflammatory and immunoregulatory effects, including the upregulation of Glutathione peroxidase 3 (GPX3) and Serine/arginine-rich splicing factor-9 (SRSF9). nih.gov These findings provide a deeper understanding of the molecular targets through which TCDCA exerts its therapeutic effects in inflammatory conditions like adjuvant arthritis in rats. nih.gov
Table 4: Signaling Pathways in TCDCA's Anti-inflammatory and Immunomodulatory Effects
| Signaling Pathway/Receptor | Effect of TCDCA | Downstream Consequence | Reference |
|---|---|---|---|
| Glucocorticoid Receptor (GR) | Stimulates GR-mediated genomic signaling. | Inhibition of inflammatory responses. | nih.govnih.gov |
| Activator Protein-1 (AP-1) | Inhibits transcriptional activity. | Suppression of pro-inflammatory gene expression. | nih.gov |
| G protein-coupled bile acid receptor 5 (TGR5) | Activates TGR5-mediated AC-cAMP-PKA signaling. | Modulation of immune and inflammatory responses. | nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Inhibits expression. | Reduction of inflammation. | nih.gov |
Synthetic and Isotopic Enrichment Methodologies for Taurochenodeoxycholic Acid D5 Sodium Salt
Strategies for Site-Specific Deuterium (B1214612) Labeling
The synthesis of Taurochenodeoxycholic acid-d5 sodium salt typically involves a multi-step chemical process designed to introduce deuterium atoms at specific, stable positions within the molecule. The labeling is strategically designed to prevent isotope exchange under typical analytical conditions. acanthusresearch.com
A common synthetic approach begins with a suitable precursor, chenodeoxycholic acid (CDCA), which is subjected to targeted deuteration. google.com CDCA is a primary bile acid that shares the core sterol structure of the final compound. wikipedia.org Strategies for introducing deuterium can include:
Catalytic Hydrogen-Deuterium Exchange: This method involves treating the precursor molecule or an intermediate with a deuterium source (e.g., D₂O) in the presence of a metal catalyst. The reaction conditions are optimized to promote the exchange of specific hydrogen atoms with deuterium at carbon centers that are less prone to back-exchange. researchgate.net
Use of Deuterated Reagents: A more controlled approach involves the de novo synthesis using deuterated building blocks or reagents at specific steps. This ensures the deuterium atoms are incorporated into the desired positions with high efficiency. For bile acids, this could involve the reduction of a keto-intermediate using a deuterated reducing agent like sodium borodeuteride (NaBD₄).
Once the deuterated chenodeoxycholic acid-d5 intermediate is synthesized and purified, the final step is the conjugation of its carboxylic acid group with taurine (B1682933). This is an amidation reaction that forms a stable peptide bond, resulting in the desired Taurochenodeoxycholic acid-d5. The final product is then converted to its sodium salt. This synthetic route ensures that the deuterium labels are on the sterol nucleus, far from the site of conjugation, thus minimizing the risk of isotope loss during biological or chemical processes.
Purification and Characterization of Isotopic Purity for Research Standards
Following synthesis, the crude this compound must undergo rigorous purification to remove unlabeled starting materials, partially labeled species, and other reaction byproducts. scispace.com The presence of any non-labeled impurity can adversely affect quantitation, leading to artificially high measurements of the target analyte. waters.com
Purification Techniques: High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are the primary methods for purifying bile acids. nih.govcreative-proteomics.com
Solid-Phase Extraction (SPE): C18 reversed-phase cartridges are effective for the initial cleanup and concentration of bile acids from reaction mixtures, capable of recovering over 90% of the target compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is used for final purification. nih.gov This technique separates the deuterated product from closely related impurities based on slight differences in polarity, achieving high chemical purity. iroatech.com
Characterization and Isotopic Purity Determination: Once purified, the compound's identity, chemical purity, and isotopic purity are confirmed using a combination of spectroscopic and spectrometric techniques.
| Analytical Technique | Purpose in Characterization |
| Mass Spectrometry (MS) | Used to confirm the molecular weight of the labeled compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the isotopic distribution (e.g., percentage of d5, d4, d3, etc.) and calculating the isotopic enrichment. acanthusresearch.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR are used to confirm the overall chemical structure and integrity of the molecule. jmcs.org.mxrsc.org The absence of signals in the ¹H NMR spectrum at specific chemical shifts where deuterium has been incorporated provides direct evidence of successful site-specific labeling. rsc.org |
Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for this analysis, allowing for the sensitive and accurate measurement of the relative abundance of different H/D isotopolog ions (D₀-D₅). nih.govresearchgate.net This data is used to calculate the isotopic purity, which is a critical parameter for a high-quality research standard. avantiresearch.com
Quality Control Parameters for Research-Grade Stable Isotope Labeled Compounds
For this compound to be used as a reliable internal standard in quantitative assays, it must meet stringent quality control (QC) specifications. alfa-chemistry.comclearsynth.com These parameters are typically documented in a Certificate of Analysis (CoA). caymanchem.com
The key QC parameters for research-grade SIL compounds are outlined below:
| Quality Control Parameter | Typical Specification | Analytical Method(s) for Verification | Rationale |
| Chemical Purity | >98% | HPLC, UPLC-MS | Ensures that the analytical signal is not compromised by interfering impurities. iroatech.com |
| Isotopic Purity / Enrichment | Typically >98% for the desired labeled species (d5) | Mass Spectrometry (MS, HRMS) | Confirms that the vast majority of the standard consists of the fully labeled molecule, which is essential for accurate quantification and minimizing interference from unlabeled (d0) species. acanthusresearch.comrsc.orgavantiresearch.com |
| Structural Identity | Conforms to the expected structure | ¹H NMR, ¹³C NMR, MS/MS | Verifies that the correct compound was synthesized and that the deuterium labels are in the intended, stable positions. rsc.org |
| Concentration Accuracy | Verified concentration provided | Gravimetric preparation, comparison to an independently prepared calibration standard | Ensures accurate preparation of calibrators and quality control samples in a quantitative assay. caymanchem.com |
| Stability | Stable for a specified period under defined storage conditions | HPLC, LC-MS | Guarantees the integrity and concentration of the standard over its shelf life. iroatech.comcaymanchem.com |
These rigorous QC processes ensure that each batch of the SIL standard is consistent, accurate, and suitable for its intended use in sensitive bioanalytical methods, where it compensates for sample matrix effects and variations in analytical procedures. lgcstandards.comscispace.com
Emerging Directions and Unanswered Questions in Research on Taurochenodeoxycholic Acid D5 Sodium Salt
Advancements in High-Throughput Analytical Platforms
The analysis of bile acids in biological matrices is inherently complex due to their structural similarity and wide range of concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid quantification due to its high sensitivity and specificity. nih.govresearchgate.net The integration of stable isotope-labeled standards, such as TCDCA-d5, is fundamental to the accuracy and precision of these methods, correcting for variations in sample extraction and ionization efficiency.
Recent advancements have focused on developing high-throughput LC-MS/MS methods to accommodate the large sample sets typical of microbiome and clinical metabolomics studies. nih.govunl.eduresearchgate.net These improved platforms feature significantly reduced chromatographic run times, with some methods achieving duty cycles of less than 10 minutes per sample, a more than five-fold increase in throughput compared to older techniques. nih.govunl.eduresearchgate.netresearchgate.net Such speed is achieved without compromising sensitivity, allowing for the robust quantification of dozens of bile acids simultaneously. TCDCA-d5 is an indispensable component of these platforms, ensuring data quality and comparability across large-scale analyses.
| Parameter | Traditional Method | High-Throughput Method | Advantage of Advancement |
| Run Time/Sample | 30-45 minutes | < 10 minutes | >5x increase in sample throughput nih.govresearchgate.net |
| Sample Volume | ~100-200 µL | ~20 µL | Less invasive sampling, suitable for small volume samples nih.gov |
| Detection | Positive Ion Mode (Ammonium Adducts) | Negative Ion Mode (Deprotonated Ions) | Increased sensitivity and direct measurement nih.govunl.edu |
| Internal Standard | Required for accuracy | TCDCA-d5 and other deuterated standards are essential | Ensures high precision and accuracy in complex matrices researchgate.net |
This table summarizes the key advancements in analytical platforms for bile acid analysis, highlighting the improved efficiency and the critical role of deuterated standards.
Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
The true potential of TCDCA-d5 as a research tool is realized when it is integrated into multi-omics studies. nih.govnih.govnorthwestern.edu By providing highly accurate quantitative data for the metabolome (specifically, the bile acid pool), TCDCA-d5 enables researchers to draw meaningful correlations with data from genomics, transcriptomics, and proteomics. This systems-level approach is crucial for unraveling the complex interplay of factors in diseases.
For instance, in studies of liver disease or cancer, researchers can correlate specific changes in the bile acid profile, accurately measured using TCDCA-d5, with alterations in gene expression (transcriptomics) and protein levels (proteomics). nih.govcaymanchem.com This can reveal dysregulated metabolic pathways and identify novel biomarkers or therapeutic targets. A multi-omics approach was used to show how deoxycholic acid, a related bile acid, modulates liver metabolism and gut microbiota, demonstrating the power of integrating different data layers to understand biological processes. caymanchem.com As multi-omics research becomes more common, the demand for reliable quantitative tools like TCDCA-d5 will continue to grow, forming the backbone of the metabolomics data layer.
Novel Applications in Complex Biological Systems
Beyond its use as an internal standard, TCDCA-d5 is an ideal tracer for studying the dynamic processes of bile acid metabolism in vivo. The gut microbiome plays a pivotal role in transforming primary bile acids, like taurochenodeoxycholic acid, into a diverse array of secondary bile acids. caymanchem.comnih.govnih.govresearchgate.net These microbial transformations significantly impact host physiology, from cholesterol homeostasis to inflammatory signaling. nih.govnih.gov
By administering TCDCA-d5, researchers can trace the path of the deuterium (B1214612) label as the molecule is metabolized by gut bacteria. This allows for the direct measurement of the activity of microbial enzymes, such as bile salt hydrolases (BSHs) and 7α-dehydroxylases, which are key to secondary bile acid production. nih.govnih.gov Such studies are critical for understanding:
The functional contribution of specific gut microbes to bile acid metabolism.
How diet and disease states alter the metabolic capacity of the gut microbiome. nih.govresearchgate.net
The therapeutic potential of targeting the gut microbiome to modulate bile acid profiles for health benefits. nih.gov
This tracer-based approach provides a functional readout of the microbiome's activity that complements 16S sequencing, which only provides compositional data.
Unraveling Subtle Isotope Effects in Biological Processes
A significant and often-overlooked question in stable isotope tracer studies is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.orgprinceton.edu Because deuterium is twice as heavy as hydrogen, the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and potentially harder to break. nih.govescholarship.org This can lead to a slower reaction rate if the cleavage of that C-H bond is the rate-determining step of a reaction. nih.govnih.gov
| Effect Type | Description | Potential kH/kD Ratio | Implication for TCDCA-d5 |
| Primary KIE | Isotope substitution at the atom involved in bond-breaking in the rate-determining step. | Can be large (typically 6-10x) wikipedia.org | If a C-D bond in TCDCA-d5 is cleaved in a rate-limiting metabolic step, its transformation rate could be slower than native TCDCA. |
| Secondary KIE | Isotope substitution at a site not directly involved in bond-breaking. | Smaller (typically 1.0 - 1.4) wikipedia.org | Could subtly influence enzyme binding or conformational changes, slightly altering metabolic rates. |
| Inverse KIE | The deuterated compound reacts faster (kH/kD < 1). | < 1 | Can occur in multi-step reactions involving a pre-equilibrium step. wikipedia.org |
This table outlines the types of kinetic isotope effects and their potential relevance to metabolic studies using deuterated tracers.
In many tracer applications, the KIE is assumed to be negligible. However, for TCDCA-d5, which has five deuterium atoms, the cumulative effect could become significant in certain enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. nih.gov An unanswered question is the extent to which the metabolism of TCDCA-d5 accurately reflects the kinetics of its unlabeled counterpart. Future research will need to characterize these subtle isotope effects to refine the interpretation of metabolic flux data obtained using deuterated tracers and to enhance the design of future tracer studies. nih.gov
Methodological Innovations for in situ and Live-Cell Tracing
A major limitation of traditional LC-MS-based metabolomics is that it requires tissue homogenization, which results in the loss of all spatial and temporal information. Emerging imaging technologies are poised to overcome this challenge, and deuterated molecules like TCDCA-d5 are ideal probes for these new methods.
Mass Spectrometry Imaging (MSI) , such as MALDI-MSI, allows for the direct visualization of the distribution of molecules in a thin tissue section. the-innovation.orgnih.govresearchgate.net By combining MSI with stable isotope labeling, researchers can map not just the location of TCDCA but also its metabolic products in situ. the-innovation.orgnih.gov This can reveal metabolic heterogeneity within different regions of a tissue, such as distinguishing metabolic hotspots within a tumor microenvironment from surrounding healthy tissue. nih.govresearchgate.net
Raman Microscopy is another powerful technique for in situ analysis. The carbon-deuterium (C-D) bond has a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, making it an excellent bioorthogonal tag. nih.govresearchgate.netacs.org Techniques like Stimulated Raman Scattering (SRS) microscopy can be used to image the uptake and subcellular localization of deuterated molecules, including lipids and bile acids, in living cells in real-time without the need for destructive fixation or large fluorescent tags. researchgate.netnih.gov The application of these advanced imaging methods with TCDCA-d5 will open new frontiers in understanding the spatiotemporal dynamics of bile acid metabolism at the tissue and single-cell level. nih.govacs.orgnih.gov
Q & A
Q. What are the critical methodological steps for synthesizing and validating Taurochenodeoxycholic Acid-d5 Sodium Salt?
Synthesis involves deuterium substitution at specific positions (e.g., 2,2,4,4-d4 or 2,2,3,4,4,6,6,7,8-d9) using isotopic labeling techniques. Verification requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to assess isotopic purity (≥98 atom % D). High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) ensures chemical purity (>95%) .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d5-TCA, d4-TCDCA) is recommended. For bile acid profiling, reverse-phase C18 columns with mobile phases containing ammonium acetate/formate and methanol/acetonitrile gradients achieve baseline separation. Calibration curves should account for matrix effects (e.g., serum or liver homogenates), with limits of detection (LOD) typically <10 nM .
Q. How is this compound used to study bile acid transport mechanisms?
The compound serves as a stable isotope tracer in in vitro models (e.g., Caco-2 cell monolayers) to quantify apical sodium-dependent bile acid transporter (ASBT) activity. Experimental designs often include competitive uptake assays with unlabeled bile acids and inhibitors (e.g., cyclosporine A). Data normalization to protein content and correction for nonspecific binding are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in anti-inflammatory activity data between in vitro and in vivo models?
Discrepancies may arise from differences in bioavailability, tissue distribution, or metabolite formation. To address this:
- Conduct pharmacokinetic studies using LC-MS to measure systemic exposure and tissue accumulation.
- Compare in vitro IC50 values (e.g., NF-κB inhibition in macrophages) with in vivo efficacy in disease models (e.g., dextran sulfate sodium-induced colitis).
- Evaluate species-specific metabolism using hepatocyte incubations .
Q. What experimental strategies mitigate interference from endogenous bile acids in tracer studies?
- Use double isotope labeling (e.g., ¹³C and ²H) to distinguish exogenous vs. endogenous pools.
- Apply solid-phase extraction (SPE) with Oasis HLB cartridges to isolate deuterated analogs from biological samples.
- Validate assays by spiking matrices with known concentrations of the deuterated compound and assessing recovery rates (>85%) .
Q. How should researchers design dose-response studies to evaluate apoptosis modulation by this compound?
- Use primary hepatocytes or cancer cell lines (e.g., HepG2) treated with a concentration range (0.1–100 µM).
- Measure apoptosis via Annexin V/propidium iodide flow cytometry and caspase-3/7 activation assays.
- Include controls for deuterium isotope effects (e.g., non-deuterated Taurochenodeoxycholic Acid Sodium Salt) to confirm bioequivalence .
Q. What are the challenges in modeling bile acid enterohepatic circulation using deuterated analogs?
- Bile acid sequestration by gut microbiota can alter deuterium retention. Germ-free mouse models or antibiotic-treated cohorts may reduce variability.
- Biliary cannulation in rodents allows direct sampling of deuterated bile acid secretion rates.
- Compartmental pharmacokinetic modeling (e.g., NONMEM) integrates data from plasma, bile, and fecal samples .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
